molecular formula C24H20N2O3 B12275098 (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B12275098
M. Wt: 384.4 g/mol
InChI Key: GCOIHKWTBVUYHF-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the imine group or other reducible parts of the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives and imine-containing compounds.

    Phenylephrine: A compound with a similar aromatic structure but different functional groups and applications.

    Positronium hydride: An exotic molecule with a unique structure involving positronium, though not directly related in terms of chemical functionality.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-16-7-9-19(10-8-16)26-24-21(15-17-5-3-4-6-22(17)29-24)23(27)25-18-11-13-20(28-2)14-12-18/h3-15H,1-2H3,(H,25,27)

InChI Key

GCOIHKWTBVUYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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